molecular formula C22H16Br2O4 B15337293 methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate

methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B15337293
M. Wt: 504.2 g/mol
InChI Key: KTDIJHHOIJDSMR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of bromine atoms and methoxycarbonyl groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate involves its interaction with molecular targets through various pathways. The bromine atoms and ester groups in the compound can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, resulting in specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar in structure but with a single bromine atom and a simpler ester group.

    Methyl 5-bromo-2-methylbenzoate: Contains a methyl group instead of the phenyl group, leading to different chemical properties.

    Methyl 2-amino-5-bromobenzoate: Contains an amino group, which significantly alters its reactivity and applications.

Uniqueness

Methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate is unique due to its complex structure, which includes multiple bromine atoms and ester groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H16Br2O4

Molecular Weight

504.2 g/mol

IUPAC Name

methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C22H16Br2O4/c1-27-21(25)19-11-15(23)7-9-17(19)13-3-5-14(6-4-13)18-10-8-16(24)12-20(18)22(26)28-2/h3-12H,1-2H3

InChI Key

KTDIJHHOIJDSMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(C=C2)C3=C(C=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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